An In-depth Technical Guide to 3-chloro-N-methylpropane-1-sulfonamide
An In-depth Technical Guide to 3-chloro-N-methylpropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction to the Sulfonamide Scaffold
Sulfonamides are a cornerstone in medicinal chemistry, first gaining prominence as the initial class of broadly effective systemic antibacterial agents.[1] The core structure, characterized by a sulfonyl group connected to an amine, is a versatile pharmacophore. Beyond their well-known antimicrobial properties, sulfonamides exhibit a wide array of biological activities, including antiviral, antidiabetic, and anticancer effects.[2][3] Their therapeutic diversity stems from their ability to act as mimics of p-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthase in microorganisms, and their capacity to bind to various other biological targets.[4] The N-substitution on the sulfonamide nitrogen plays a critical role in modulating the compound's physicochemical properties and biological activity.
Compound Data Sheet: 3-chloro-N-methylpropane-1-sulfonamide
The following data for 3-chloro-N-methylpropane-1-sulfonamide is based on computational predictions and structural information available in public databases.[5]
| Property | Value | Source |
| Molecular Formula | C4H10ClNO2S | PubChemLite[5] |
| Molecular Weight | 171.64 g/mol | PubChemLite[5] |
| Canonical SMILES | CNS(=O)(=O)CCCCl | PubChemLite[5] |
| InChI Key | HNFPTYFTHBATEF-UHFFFAOYSA-N | PubChemLite[5] |
| Predicted XlogP | 0.3 | PubChemLite[5] |
| Predicted Hydrogen Bond Donor Count | 1 | PubChemLite[5] |
| Predicted Hydrogen Bond Acceptor Count | 2 | PubChemLite[5] |
| Predicted Rotatable Bond Count | 3 | PubChemLite[5] |
Structural Diagram:
Caption: Proposed synthesis of 3-chloro-N-methylpropane-1-sulfonamide.
Step-by-Step Methodology:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-chloropropane-1-sulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or diethyl ether.
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Amine Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of methylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in the same solvent via the dropping funnel over 30 minutes with continuous stirring. The base is crucial to neutralize the hydrochloric acid byproduct.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). [3]4. Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-chloro-N-methylpropane-1-sulfonamide.
Potential Applications in Drug Development
The structural features of 3-chloro-N-methylpropane-1-sulfonamide suggest several potential applications in drug discovery and development, leveraging the known biological activities of the sulfonamide class.
-
Anticancer Agents: Sulfonamides have been investigated as inhibitors of carbonic anhydrase, an enzyme implicated in certain cancers. [6]The N-alkyl substitution and the chloroalkyl chain of the target molecule could be explored for selective inhibition of tumor-associated carbonic anhydrase isoforms.
-
Antibacterial and Antifungal Agents: The sulfonamide core is a classic antibacterial pharmacophore. [4][7]This compound could be screened for activity against a panel of pathogenic bacteria and fungi. The N-methyl group may influence cell permeability and target engagement.
-
Enzyme Inhibitors: The electrophilic chloropropyl group could potentially act as a covalent modifier of specific enzyme targets, making it a candidate for targeted covalent inhibitor design.
Logical Relationship of Structural Features to Potential Applications:
Caption: Relationship between structure and potential bioactivity.
Analytical Characterization
The identity and purity of synthesized 3-chloro-N-methylpropane-1-sulfonamide should be confirmed using standard analytical techniques.
| Analytical Method | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. Retention time will be specific to the chosen column and mobile phase. [8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of the molecular weight (m/z for [M+H]+ ≈ 172.6). [9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will confirm the specific arrangement of protons and carbons in the molecule. |
| Infrared (IR) Spectroscopy | Characteristic peaks for the S=O stretch of the sulfonamide group and the N-H stretch. |
General Analytical Workflow:
Caption: Workflow for analytical characterization.
Safety and Handling
While specific toxicity data for 3-chloro-N-methylpropane-1-sulfonamide is unavailable, general precautions for handling sulfonamides and chloroalkanes should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Allergenicity: Sulfonamides are known to cause allergic reactions in some individuals. [1][10]Exercise caution and be aware of the potential for hypersensitivity reactions.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
3-chloro-N-methylpropane-1-sulfonamide represents an intriguing yet under-documented molecule within the versatile class of sulfonamides. This guide provides a foundational framework for its synthesis, characterization, and potential applications based on established chemical principles and data from related compounds. The information presented herein is intended to empower researchers and drug development professionals to explore the potential of this and similar molecules in their scientific endeavors.
References
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3-chloro-N-methylpropane-1-sulfonamide. (n.d.). Kolab. Available at: [Link]
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